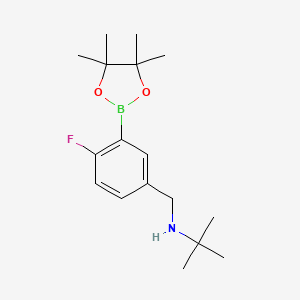

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-8-9-14(19)13(10-12)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZYIVGIIXWWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester typically involves the following steps:

-

Formation of the Boronic Acid Intermediate: : The initial step involves the preparation of 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid. This can be achieved through a borylation reaction, where a suitable precursor, such as 5-(t-Butylaminomethyl)-2-fluorobenzene, is treated with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

-

Esterification: : The boronic acid intermediate is then converted to the pinacol ester by reacting it with pinacol in the presence of a dehydrating agent, such as toluene, under reflux conditions. This step ensures the formation of the stable boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Scaling up the reactions requires careful optimization of temperature, pressure, and reagent concentrations to ensure high yield and purity.

Purification: Industrial methods often employ advanced purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a prominent reaction where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The fluorine atom in the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: For oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a fluorine atom and a t-butylaminomethyl group attached to a phenyl ring, which impacts its reactivity and stability. The molecular formula is , and it is characterized by its ability to participate in cross-coupling reactions, notably the Suzuki-Miyaura coupling due to the enhanced stability provided by the pinacol ester form.

Cross-Coupling Reactions

The primary application of 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester is in cross-coupling reactions, which are pivotal for synthesizing complex organic molecules. These reactions typically involve:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and electrophiles, such as halides or triflates. The presence of the t-butylaminomethyl group enhances solubility and reactivity, making it an effective reagent in this process.

- Reactivity with Electrophiles : Interaction studies indicate that this compound can react with various electrophiles, indicating its versatility in synthetic applications.

Medicinal Chemistry

While specific biological activity data on 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester is limited, boronic acids and their derivatives have been investigated for their potential therapeutic effects. The t-butylaminomethyl group may enhance solubility and bioavailability, suggesting possible applications in drug development. Boronic acids are known to interact with biological targets such as enzymes and receptors, which could lead to novel therapeutic agents.

Interaction Studies

Research has shown that boronic esters can form reversible covalent bonds with diols and other nucleophiles. This property is critical for their role in biological systems and synthetic applications. Studies involving palladium catalysts have provided insights into optimizing reaction conditions for enhanced yields in cross-coupling reactions.

Wirkmechanismus

The mechanism by which 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester exerts its effects involves the interaction of the boronic ester group with other molecules. In Suzuki-Miyaura coupling, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological systems, the boronic ester can form reversible covalent bonds with diols and other nucleophiles, influencing enzyme activity and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Withdrawing Groups: Amino groups (e.g., t-butylaminomethyl) enhance electron density at the boron center, facilitating transmetallation in Suzuki reactions. In contrast, nitro groups () or chlorine () slow coupling due to electron withdrawal .

- Steric Effects : The t-butyl group in the target compound introduces steric hindrance, which can reduce reaction rates but improve selectivity in crowded substrates. Methyl or cyclopropyl analogs () offer faster kinetics but lower regiocontrol .

Stability and Functional Group Compatibility

- Amino Groups: The t-butylaminomethyl moiety stabilizes intermediates via hydrogen bonding, as seen in catalytic processes (). However, it may complicate purification due to basicity .

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances oxidative stability compared to chlorine-substituted analogs (), critical for reactions with peroxides (e.g., H2O2, as in ) .

Industrial and Economic Considerations

- Cost and Availability: Complex substituents (e.g., t-butylaminomethyl) increase synthesis costs. For instance, CymitQuimica lists similar boronic esters at €564/250mg (), whereas simpler derivatives like ethyl-substituted compounds are cheaper (e.g., €203/250mg in ) .

- Scalability: Compounds with fewer steric demands (e.g., methylaminomethyl in ) are more amenable to large-scale synthesis, reducing production costs .

Biologische Aktivität

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with biological targets, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula: C17H27BFNO

- Molecular Weight: 307.2 g/mol

- CAS Number: [Not provided in the search results]

The biological activity of 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols, a feature common among boronic acids. This property allows it to inhibit enzymes such as proteasomes and kinases, which are crucial in various cellular processes including cell cycle regulation and apoptosis.

Inhibition Studies

Research has indicated that boronic acids can act as effective inhibitors for certain enzymes involved in cancer progression. For instance, studies have shown that derivatives similar to 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester can inhibit the activity of the proteasome, leading to the accumulation of pro-apoptotic factors within cancer cells .

Case Studies

- Inhibition of WDR5 : A study demonstrated that substituted boronic acids, including those similar to our compound, effectively inhibited WDR5, a protein implicated in various cancers. These findings suggest that 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester may share similar inhibitory properties .

- Anticancer Activity : In vitro studies on related compounds have shown promising anticancer effects, leading to reduced cell viability in various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest .

Data Table: Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Proteasome Inhibition | Induces apoptosis in cancer cells | |

| WDR5 Inhibition | Reduces tumor growth | |

| Cytotoxicity in Cancer Cell Lines | Decreased cell viability |

Safety and Toxicology

While specific toxicity data for 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester is limited, general safety profiles for boronic acids indicate potential skin and eye irritation upon exposure. It is crucial that handling procedures follow appropriate safety guidelines due to these risks .

Q & A

How can researchers optimize the synthesis of 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester to improve yield and purity?

Level: Advanced

Answer:

Optimization involves:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used in Suzuki-Miyaura couplings, but ligand choice (e.g., SPhos) may enhance efficiency for sterically hindered substrates .

- Reaction conditions : Anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) prevent boronic ester hydrolysis. Temperature control (60–80°C) balances reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (cold methanol) improves purity. Monitor via TLC or HPLC (>97% purity threshold) .

What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Level: Basic

Answer:

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., t-butylaminomethyl at C5, fluorine at C2). ¹¹B NMR verifies boronic ester integrity .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₂₅BFNO₂: calc. 329.20 g/mol) .

- Purity analysis : GC or HPLC (>97% purity) detects residual solvents or byproducts. Titration quantifies active boron content .

How do the electronic effects of substituents on the phenyl ring influence the reactivity of this boronic ester in Suzuki-Miyaura couplings?

Level: Advanced

Answer:

- Electron-withdrawing groups (e.g., -F) : Increase electrophilicity of the boron atom, accelerating transmetallation but potentially destabilizing the ester.

- Steric effects : The t-butylaminomethyl group at C5 may hinder coupling with bulky aryl halides. Use of bulky ligands (e.g., XPhos) mitigates this .

- Comparative studies : Analogues with methyl or methoxy substituents show slower reaction kinetics, highlighting the fluorine’s electronic impact .

What strategies can mitigate hydrolysis or instability during storage and handling of this boronic ester?

Level: Basic

Answer:

- Storage : Store at –20°C in sealed, moisture-resistant containers (e.g., flame-dried glassware with PTFE-lined caps) .

- Handling : Use gloveboxes or Schlenk techniques under inert gas. Pre-dry solvents (molecular sieves) for reactions .

- Stabilizers : Additives like 1,4-dioxane or triethylamine buffer against moisture .

How can discrepancies in reported biological activity data for similar boronic esters be addressed in experimental design?

Level: Advanced

Answer:

- Controlled assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and proteasome inhibition assays (e.g., chymotrypsin-like activity) to reduce variability .

- Structural analogs : Compare with 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester (CAS 2121512-19-2), which shows proteasome inhibition but differing IC₅₀ values due to substituent effects .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to track boronic ester interactions with biological targets .

What are the implications of this compound’s structural features for designing targeted inhibitors in medicinal chemistry?

Level: Advanced

Answer:

- Targeted binding : The fluorine atom enhances binding to serine hydrolases via dipole interactions, while the t-butylaminomethyl group improves solubility and membrane permeability .

- SAR studies : Modifying the boronic ester to a free acid (post-hydrolysis) can enhance covalent binding to catalytic threonine residues in proteasomes .

- In vivo stability : The pinacol ester’s lipophilicity prolongs half-life, but esterase-mediated hydrolysis in plasma requires pharmacokinetic profiling .

How can researchers reconcile conflicting data on the catalytic activity of similar boronic esters in cross-coupling reactions?

Level: Advanced

Answer:

- Substituent analysis : Compare reactivity of 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester with 4-Cyano-2-fluorophenyl derivatives (CAS 171364-81-1). Electron-deficient aryl halides (e.g., 4-NO₂-C₆H₄Br) couple faster due to enhanced oxidative addition .

- Kinetic studies : Use stopped-flow NMR to quantify transmetallation rates under varying conditions (pH, solvent polarity) .

- Computational modeling : DFT calculations predict charge distribution on boron, guiding ligand selection .

What synthetic challenges arise when introducing the t-butylaminomethyl group, and how can they be addressed?

Level: Advanced

Answer:

- Amination steps : Boc-protected intermediates (e.g., tert-butyl carbamate) prevent undesired side reactions. Deprotection with TFA/CH₂Cl₂ (1:1) yields the free amine .

- Steric hindrance : Use bulky bases (e.g., DIPEA) to facilitate nucleophilic substitution at the methyl position .

- Byproduct formation : Monitor via LC-MS and optimize reaction time (typically 12–24 hrs) to minimize over-alkylation .

How does the compound’s stability under aqueous conditions impact its use in biological assays?

Level: Advanced

Answer:

- Hydrolysis kinetics : The pinacol ester hydrolyzes to boronic acid in PBS (pH 7.4, t₁/₂ ~2–4 hrs), necessitating fresh preparation for cell-based assays .

- Activity correlation : Compare IC₅₀ values of the ester vs. hydrolyzed acid to assess prodrug efficacy .

- Buffering agents : Use HEPES (pH 6.5–7.5) to slow hydrolysis during short-term assays .

What role does this compound play in material science applications, such as sensor development?

Level: Advanced

Answer:

- Conjugated polymers : Incorporate into thiophene-based polymers (e.g., 5-[2-(Boc-amino)propyl]thiophene-2-boronic ester) for fluorescence-based glucose detection .

- Surface functionalization : Anchor to gold nanoparticles via thiol linkers for biosensor arrays. FT-IR confirms boronic ester retention post-immobilization .

- Electron transport : The fluorine substituent reduces HOMO-LUMO gaps, enhancing charge transfer in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.